Pth (13-34) (human)

Description

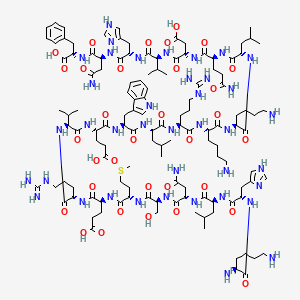

The exact mass of the compound Pth (13-34) (human) is 2807.4846760 g/mol and the complexity rating of the compound is 6230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pth (13-34) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pth (13-34) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C125H199N39O33S/c1-63(2)47-83(112(185)149-79(34-37-94(130)166)107(180)159-91(56-99(173)174)119(192)164-101(67(9)10)122(195)160-88(53-71-59-138-62-143-71)116(189)158-89(54-95(131)167)117(190)161-92(123(196)197)50-68-25-13-12-14-26-68)153-105(178)76(31-19-22-43-128)145-103(176)75(30-18-21-42-127)144-104(177)77(32-23-44-139-124(133)134)147-111(184)84(48-64(3)4)154-114(187)86(51-69-57-141-74-29-16-15-27-72(69)74)156-108(181)81(36-39-98(171)172)151-121(194)100(66(7)8)163-110(183)78(33-24-45-140-125(135)136)146-106(179)80(35-38-97(169)170)148-109(182)82(40-46-198-11)150-120(193)93(60-165)162-118(191)90(55-96(132)168)157-113(186)85(49-65(5)6)155-115(188)87(52-70-58-137-61-142-70)152-102(175)73(129)28-17-20-41-126/h12-16,25-27,29,57-59,61-67,73,75-93,100-101,141,165H,17-24,28,30-56,60,126-129H2,1-11H3,(H2,130,166)(H2,131,167)(H2,132,168)(H,137,142)(H,138,143)(H,144,177)(H,145,176)(H,146,179)(H,147,184)(H,148,182)(H,149,185)(H,150,193)(H,151,194)(H,152,175)(H,153,178)(H,154,187)(H,155,188)(H,156,181)(H,157,186)(H,158,189)(H,159,180)(H,160,195)(H,161,190)(H,162,191)(H,163,183)(H,164,192)(H,169,170)(H,171,172)(H,173,174)(H,196,197)(H4,133,134,139)(H4,135,136,140)/t73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,100-,101-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUXFEHDZJLJEA-HQIUGSBTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C125H199N39O33S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745583 | |

| Record name | L-Lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-alpha-glutamyl-L-arginyl-L-valyl-L-alpha-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2808.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81306-64-1 | |

| Record name | L-Lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-alpha-glutamyl-L-arginyl-L-valyl-L-alpha-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Role of PTH (13-34) in Bone Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis and bone metabolism. While the full-length hormone, PTH (1-84), and its N-terminal fragment, PTH (1-34) (teriparatide), have been extensively studied and utilized therapeutically for their anabolic effects on bone, the precise functions of other PTH fragments remain less understood. This technical guide delves into the current scientific understanding of the mechanism of action of a specific N-terminally truncated fragment, PTH (13-34), in bone remodeling. While research specifically focused on PTH (13-34) is limited, this document synthesizes the available evidence regarding its receptor binding, downstream signaling pathways, and its putative effects on osteoblasts and osteoclasts. This guide aims to provide a comprehensive resource for researchers and professionals in the field of bone biology and drug development, highlighting both what is known and the critical knowledge gaps that warrant further investigation.

Introduction: The PTH Axis in Bone Remodeling

Bone remodeling is a continuous physiological process involving the coupled activities of bone-resorbing osteoclasts and bone-forming osteoblasts. Parathyroid hormone is a key endocrine regulator of this process. The effects of PTH on bone are complex and depend on the mode of administration; intermittent exposure leads to a net anabolic effect, while continuous high levels result in bone resorption.[1]

PTH and its fragments exert their effects primarily through the parathyroid hormone 1 receptor (PTH1R), a class B G protein-coupled receptor (GPCR) expressed on the surface of osteoblasts and osteocytes.[2] Upon ligand binding, PTH1R can activate multiple downstream signaling cascades, with the most well-characterized being the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) pathway. Activation of this pathway is primarily associated with the N-terminal region of PTH.[3] Another key pathway involves phospholipase C (PLC) and protein kinase C (PKC).[3]

PTH (13-34): A C-Terminal Fragment with Potential Bioactivity

PTH (13-34) is a C-terminal fragment of PTH (1-34). The C-terminal region of PTH (1-34) is known to be crucial for high-affinity binding to the PTH1R.[4] While the N-terminal domain is primarily responsible for receptor activation and cAMP generation, studies on N-terminally truncated fragments like PTH (13-34) suggest they may have distinct biological activities.

Receptor Binding

Table 1: Putative Receptor Interaction of PTH Fragments

| PTH Fragment | Primary Receptor Interaction Domain | Known Signaling Pathway Activation |

| PTH (1-34) | N-terminal (activation) & C-terminal (binding) | cAMP/PKA, PLC/PKC |

| PTH (13-34) | Primarily C-terminal (binding) | PKC (PLC-independent) |

Signaling Pathways

A key finding regarding N-terminally truncated PTH fragments, including PTH (13-34), is their ability to activate Protein Kinase C (PKC). Notably, this activation can occur independently of phospholipase C (PLC) stimulation, which is the classical pathway for PKC activation by many GPCRs. This suggests that PTH (13-34) may induce a conformational change in the PTH1R that favors coupling to a distinct signaling cascade compared to the full N-terminal agonist.

Effects on Bone Cells

The specific effects of PTH (13-34) on osteoblast and osteoclast function are not well-documented. However, based on its ability to activate PKC, we can hypothesize its potential roles. PKC signaling in osteoblasts is complex and can influence both proliferation and differentiation.

Osteoblasts

Studies on N-terminally truncated PTH fragments have shown PKC activation in rat osteoblasts. The downstream consequences of this specific PKC activation by PTH (13-34) on osteoblast differentiation markers such as alkaline phosphatase (ALP), RUNX2, and mineralization have not been elucidated.

Osteoclasts

PTH indirectly stimulates osteoclast activity by acting on osteoblasts and osteocytes to increase the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and decrease the expression of its decoy receptor, Osteoprotegerin (OPG). The specific impact of PTH (13-34)-mediated PKC signaling on the RANKL/OPG ratio is currently unknown and represents a critical area for future research.

Experimental Protocols

Detailed experimental protocols specifically for PTH (13-34) are not widely published. However, standard methodologies for studying PTH fragments can be adapted.

Radioligand Binding Assay

This assay is used to determine the binding affinity of PTH (13-34) to the PTH1R.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing PTH1R to isolate cell membranes.

-

Incubation: Incubate a fixed concentration of a radiolabeled PTH analog (e.g., [¹²⁵I]PTH(1-34)) with the cell membranes in the presence of increasing concentrations of unlabeled PTH (13-34).

-

Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated.

Protein Kinase C (PKC) Activity Assay

This assay measures the ability of PTH (13-34) to activate PKC in target cells.

Methodology:

-

Cell Culture and Treatment: Culture osteoblastic cells (e.g., SaOS-2, MC3T3-E1) and treat with varying concentrations of PTH (13-34) for a specified time.

-

Cell Lysis: Lyse the cells to release intracellular proteins, including PKC.

-

Immunoprecipitation (Optional): Immunoprecipitate a specific PKC isoform to study its activation.

-

Kinase Reaction: Incubate the cell lysate or immunoprecipitate with a PKC-specific substrate and [γ-³²P]ATP.

-

Separation and Quantification: Separate the phosphorylated substrate from the radioactive ATP using phosphocellulose paper or other methods and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the fold-increase in PKC activity relative to untreated control cells.

Discussion and Future Directions

The available evidence, though limited, suggests that PTH (13-34) is not an inert fragment but possesses biological activity, primarily through the activation of PKC. This PLC-independent activation hints at a nuanced regulation of PTH1R signaling. However, significant knowledge gaps remain.

Key unanswered questions include:

-

What is the precise binding affinity of PTH (13-34) for the PTH1R?

-

What are the downstream targets of PTH (13-34)-induced PKC activation in osteoblasts?

-

Does PTH (13-34) influence osteoblast proliferation, differentiation, and mineralization?

-

How does PTH (13-34) affect the expression of RANKL and OPG in osteoblasts and osteocytes?

-

What is the in vivo effect of PTH (13-34) on bone remodeling and bone mass?

Answering these questions will be crucial for a complete understanding of PTH physiology and could potentially open new avenues for the development of novel therapeutics for bone disorders that selectively target specific PTH signaling pathways.

Conclusion

PTH (13-34) represents an intriguing piece of the complex puzzle of parathyroid hormone's action on bone. Its ability to activate PKC through a potentially unconventional pathway warrants further in-depth investigation. This technical guide provides a summary of the current, albeit limited, knowledge and serves as a call to action for further research to elucidate the precise role of this and other PTH fragments in skeletal biology. A deeper understanding of the structure-function relationships of various PTH fragments and their differential activation of intracellular signaling pathways will be instrumental in designing the next generation of anabolic therapies for osteoporosis and other bone diseases.

References

- 1. Parathyroid hormone exerts disparate effects on osteoblast differentiation depending on exposure time in rat osteoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase C-activating domains of parathyroid hormone-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on Pth (13-34) (human) and its Role in Calcium Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH), an 84-amino acid peptide, is the principal regulator of calcium and phosphate homeostasis. Its biological activities are mediated primarily through the parathyroid hormone 1 receptor (PTH1R), a class B G protein-coupled receptor (GPCR). While the full-length hormone and its N-terminal fragment, PTH (1-34) (Teriparatide), have been extensively studied and are used therapeutically, various other PTH fragments exist, each with potentially distinct biological activities. This technical guide focuses on the human parathyroid hormone fragment (13-34), Pth (13-34), and its nuanced role in calcium homeostasis, providing a comprehensive resource for researchers and drug development professionals.

Pth (13-34) is a 22-amino acid peptide fragment of the full-length human PTH. Unlike PTH (1-34), which robustly activates both adenylyl cyclase/protein kinase A (PKA) and phospholipase C/protein kinase C (PKC) signaling pathways, Pth (13-34) exhibits a more selective signaling profile. This document will delve into the specific molecular interactions and downstream cellular effects of Pth (13-34), present quantitative data on its activity, and provide detailed experimental protocols for its characterization.

Molecular Profile and Mechanism of Action

Pth (13-34) interacts with the PTH1R, but its binding and subsequent signaling differ significantly from that of the full-length hormone or PTH (1-34). The N-terminal region of PTH is crucial for the activation of adenylyl cyclase, and the absence of the first 12 amino acids in Pth (13-34) is thought to be the reason for its inability to stimulate this pathway.

However, studies have shown that Pth (13-34) can selectively activate the PKC signaling pathway in a dose-dependent manner.[1] This activation is observed at physiological concentrations, suggesting a potential endogenous role for this fragment. The selective activation of PKC without a concomitant increase in cAMP/PKA signaling makes Pth (13-34) a valuable tool for dissecting the distinct roles of these two major PTH-activated pathways.

Signaling Pathways

The differential signaling initiated by Pth (13-34) compared to PTH (1-34) is illustrated in the following diagram.

Role in Calcium Homeostasis

The primary function of PTH is to maintain calcium homeostasis by acting on bone and kidney. In the kidney, PTH stimulates the reabsorption of calcium and promotes the synthesis of 1,25-dihydroxyvitamin D3 [1,25-(OH)2D3], the active form of vitamin D.

Studies utilizing isolated rat renal proximal tubules have demonstrated that Pth (13-34), through its selective activation of PKC, can stimulate the secretion of 1,25-(OH)2D3.[1] This finding is significant as it suggests that the PKC pathway, independently of the PKA pathway, plays a crucial role in the renal synthesis of active vitamin D. The physiological concentrations at which Pth (13-34) elicits this effect (10⁻¹¹-10⁻¹⁰ M) further support its potential as a regulator of vitamin D metabolism.[1]

The in vivo effects of Pth (13-34) on systemic calcium and phosphate levels are less well-characterized compared to PTH (1-34). While PTH (1-34) administration leads to a transient increase in serum calcium and a decrease in serum phosphate, further studies are needed to determine if Pth (13-34) administration results in similar or distinct effects on mineral ion homeostasis in vivo.

Quantitative Data

The following table summarizes the available quantitative data for human Pth (13-34) in comparison to human PTH (1-34).

| Parameter | Pth (13-34) (human) | PTH (1-34) (human) | Reference |

| Receptor Binding Affinity (PTH1R) | |||

| IC₅₀ | Data not available | ~0.3 nM (for RG conformation) | [2] |

| Kᵢ | Data not available | ~5.6 nM | [3] |

| Signaling Potency | |||

| PKC Activation (EC₅₀) | 10⁻¹¹ - 10⁻¹⁰ M (effective concentration) | Activates PKC | |

| Adenylyl Cyclase Activation (EC₅₀) | No significant activation | Potent activator | |

| Biological Activity | |||

| 1,25-(OH)₂D₃ Secretion | Stimulates | Stimulates |

Note: The binding affinity data for Pth (13-34) is currently not available in the public domain. The provided values for PTH (1-34) are for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Pth (13-34).

PKC Activity Assay in Renal Proximal Tubules

This protocol is adapted from studies investigating the effect of PTH fragments on PKC activity in isolated rat renal proximal tubules.

Workflow Diagram:

Methodology:

-

Isolation of Renal Proximal Tubules:

-

Anesthetize male Sprague-Dawley rats and perfuse kidneys with ice-cold saline.

-

Dissect the renal cortex and mince the tissue.

-

Digest the minced tissue with collagenase in a shaking water bath.

-

Isolate proximal tubules using a Percoll density gradient centrifugation.

-

-

Treatment with PTH Fragments:

-

Resuspend the isolated tubules in a suitable buffer (e.g., Krebs-Henseleit).

-

Incubate the tubules with varying concentrations of Pth (13-34) (e.g., 10⁻¹² to 10⁻⁶ M) or controls (e.g., vehicle, PTH (1-34)) for a specified time (e.g., 15 minutes) at 37°C.

-

-

Measurement of PKC Activity:

-

Terminate the incubation by rapid centrifugation and homogenization of the cell pellet in an ice-cold buffer.

-

Separate the membrane and cytosolic fractions by ultracentrifugation.

-

Assay PKC activity in both fractions by measuring the incorporation of ³²P from [γ-³²P]ATP into a specific PKC substrate peptide.

-

Separate the phosphorylated substrate from free [γ-³²P]ATP using phosphocellulose paper.

-

Quantify the radioactivity on the paper using a scintillation counter.

-

Adenylyl Cyclase Activity Assay

This protocol describes a method for assessing the effect of Pth (13-34) on adenylyl cyclase activity in renal cortical membranes.

Methodology:

-

Preparation of Renal Cortical Membranes:

-

Homogenize rat renal cortex in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed to pellet the membranes.

-

Wash and resuspend the membrane pellet in the assay buffer.

-

-

Adenylyl Cyclase Assay:

-

Incubate the membranes with Pth (13-34) or controls in an assay mixture containing ATP, MgCl₂, an ATP regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX).

-

Incubate for a defined period (e.g., 10-20 minutes) at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., containing EDTA and boiling).

-

Measure the amount of cAMP produced using a competitive binding assay (e.g., radioimmunoassay or a commercial ELISA kit).

-

Intracellular Calcium Measurement

This protocol utilizes the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to Pth (13-34) in osteoblastic cells.

Workflow Diagram:

Methodology:

-

Cell Culture and Dye Loading:

-

Culture osteoblastic cells (e.g., SaOS-2 or primary osteoblasts) on glass coverslips.

-

Load the cells with Fura-2 AM by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular Fura-2 AM.

-

-

Fluorescence Microscopy:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with a physiological salt solution.

-

-

Data Acquisition:

-

Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

-

Establish a stable baseline fluorescence ratio (340/380).

-

Add Pth (13-34) to the perfusion solution and record the change in the fluorescence ratio over time.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Conclusion and Future Directions

Pth (13-34) (human) represents a fascinating and potentially important fragment of parathyroid hormone. Its ability to selectively activate the PKC signaling pathway without engaging the PKA pathway provides a unique tool for researchers to dissect the specific roles of these two signaling cascades in PTH biology. The finding that Pth (13-34) can stimulate 1,25-(OH)2D3 synthesis in renal tubules highlights a potential physiological role in calcium and vitamin D metabolism.

However, several key questions remain. The precise binding affinity of Pth (13-34) to the PTH1R needs to be determined to fully understand its molecular interactions. Further in vivo studies are crucial to elucidate its systemic effects on calcium and phosphate homeostasis and to explore its therapeutic potential. The conflicting reports regarding its activity in different assay systems also warrant further investigation to understand the context-dependent nature of its signaling.

For drug development professionals, the selective PKC-activating property of Pth (13-34) could be a starting point for the design of novel PTH analogues with more targeted therapeutic effects, potentially separating the anabolic actions of PTH on bone from its effects on calcium mobilization. A deeper understanding of the structure-activity relationships of various PTH fragments, including Pth (13-34), will undoubtedly pave the way for the development of the next generation of therapies for metabolic bone diseases.

References

- 1. Structure-function requirements of parathyroid hormone for stimulation of 1,25-dihydroxyvitamin D3 production by rat renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of PTH(13-34): A Technical Deep Dive into its Biological Activity

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of the parathyroid hormone fragment, PTH(13-34). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge on the binding, signaling, and functional effects of this C-terminal PTH fragment. Through a comprehensive review of available literature, this paper presents quantitative data, detailed experimental methodologies, and visual representations of key pathways to elucidate the nuanced role of PTH(13-34) in parathyroid hormone physiology.

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. Its biological effects are primarily mediated through the PTH type 1 receptor (PTH1R), a G protein-coupled receptor. While the full-length hormone, PTH(1-84), and its N-terminal fragment, PTH(1-34), are well-characterized agonists, the biological significance of other circulating PTH fragments is an area of active investigation. Among these, the C-terminal fragment PTH(13-34) has garnered interest for its distinct signaling properties. This guide explores the current understanding of PTH(13-34)'s interaction with the PTH1R and its downstream cellular effects.

Data Presentation

The biological activity of PTH(13-34) has been assessed in various in vitro systems. The following tables summarize the available quantitative and qualitative data on its receptor binding and functional activity. It is important to note that precise quantitative values for PTH(13-34) are not extensively reported in the literature, reflecting its characterization primarily as a tool for dissecting PTH receptor signaling rather than as a potent agonist or antagonist.

Table 1: PTH(13-34) Receptor Binding Affinity

| Cell Type/Tissue | Receptor | Radioligand | Assay Type | Ki (nM) | Kd (nM) | Notes |

| Rat Osteosarcoma (ROS 17/2.8) cells | PTH1R | 125I-bPTH(1-84) | Competition Binding | >1000 | - | PTH(13-34) showed very weak displacement of the radioligand. |

| Opossum Kidney (OK) cells | PTH1R | 125I-[Nle8,18,Tyr34]bPTH(1-34)NH2 | Competition Binding | Not Reported | - | Described as devoid of antagonist properties.[1] |

Table 2: PTH(13-34) Functional Activity - Adenylyl Cyclase Activation

| Cell Type/Tissue | Assay Type | EC50 (nM) | IC50 (nM) | Efficacy | Notes |

| Rat Renal Cortical Membranes | Adenylyl Cyclase Assay | Inactive | Inactive | None | Devoid of both agonist and antagonist properties. |

| Human Isolated Glomeruli | Adenylyl Cyclase Assay | Not Reported | Not Reported | No stimulation | Did not stimulate adenylyl cyclase activity.[2] |

| Caco-2 cells | CYP3A mRNA expression | Inactive | - | None | Had no effect on CYP3A mRNA expression, unlike the active PTH(1-34) fragment.[3] |

Table 3: PTH(13-34) Functional Activity - Protein Kinase C (PKC) Activation and Other Pathways

| Cell Type/Tissue | Assay Type | Effect | Potency (Concentration) | Notes |

| Chinese Hamster Ovary (CHO) cells (expressing rat PTH1R) | PKC Activity Assay | Stimulation of PKC | Not Quantified | Demonstrates PKC activation by N-terminally truncated fragments.[4] |

| HKRK B7 cells (expressing human PTH1R) | PKC Activity Assay | Stimulation of PKC | Less effective than hPTH(1-34)NH2 | Suggests PKC activation independent of PLC.[4] |

| Human Foreskin Fibroblasts | PKC Activity Assay | Strong stimulation of PKC | As strong as hPTH(1-34)NH2 | Highlights cell-type specific responses. |

| Rat Osteoblastic Cells | c-fos Expression | No effect | 10-8 M | Unable to induce CREB phosphorylation or c-fos expression. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the general protocols for the key experiments cited in this guide.

Radioligand Binding Assay (Competition)

This assay measures the ability of a non-labeled ligand (e.g., PTH(13-34)) to compete with a radiolabeled ligand for binding to a receptor.

-

Membrane Preparation:

-

Cells expressing the PTH1R (e.g., ROS 17/2.8 or transfected HEK293 cells) are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Reaction:

-

In a microtiter plate, incubate a fixed amount of membrane protein with a constant concentration of a suitable radioligand (e.g., 125I-[Nle8,18,Tyr34]bPTH(1-34)NH2).

-

Add increasing concentrations of the unlabeled competitor, PTH(13-34).

-

To determine non-specific binding, a parallel set of reactions is included with a high concentration of an unlabeled full agonist (e.g., PTH(1-34)).

-

Incubate the mixture at a specified temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

-

Separation and Counting:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer.

-

The filters are washed rapidly with cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters, representing the bound ligand, is quantified using a gamma counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

This assay measures the production of cyclic AMP (cAMP) in response to receptor activation.

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Reaction:

-

In each tube, combine membrane protein with an assay buffer containing ATP, an ATP regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.

-

Add varying concentrations of PTH(13-34) or a known activator like PTH(1-34) (as a positive control).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).

-

-

cAMP Quantification:

-

The reaction is stopped by adding a solution like trichloroacetic acid or by heating.

-

The amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

The concentration of cAMP is plotted against the logarithm of the agonist concentration to generate a dose-response curve.

-

From this curve, the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy (Emax) can be determined. For antagonists, the IC50 (inhibitory concentration for 50% of agonist response) is calculated.

-

Protein Kinase C (PKC) Activity Assay

This assay measures the activity of PKC, which is often activated downstream of Gq-coupled receptors.

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., CHO cells expressing PTH1R) to near confluence.

-

Treat the cells with various concentrations of PTH(13-34) for a specific duration. A positive control, such as phorbol 12-myristate 13-acetate (PMA), should be included.

-

-

Cell Lysis and Subcellular Fractionation:

-

After treatment, wash the cells with ice-cold PBS and lyse them in a hypotonic buffer.

-

Separate the cytosolic and membrane fractions by ultracentrifugation. PKC translocates to the membrane upon activation.

-

-

Kinase Reaction:

-

The PKC activity in the membrane fraction is assayed by measuring the transfer of 32P from [γ-32P]ATP to a specific PKC substrate peptide.

-

The reaction mixture contains the membrane fraction, the substrate peptide, [γ-32P]ATP, and cofactors for PKC activity (e.g., Ca2+, phosphatidylserine, and diacylglycerol).

-

Incubate the reaction at 30°C for a set time.

-

-

Separation and Quantification:

-

Stop the reaction and spot the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-32P]ATP.

-

The radioactivity incorporated into the substrate peptide on the paper is measured by scintillation counting.

-

-

Data Analysis:

-

PKC activity is expressed as pmol of phosphate incorporated per minute per mg of protein. The fold increase in activity compared to untreated cells is calculated.

-

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological activity of PTH fragments.

References

- 1. academic.oup.com [academic.oup.com]

- 2. db.cngb.org [db.cngb.org]

- 3. Parathyroid hormone contributes to the down-regulation of cytochrome P450 3A through the cAMP/PI3K/PKC/PKA/NF-κB signaling pathway in secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stimulation of protein kinase C activity in cells expressing human parathyroid hormone receptors by C- and N-terminally truncated fragments of parathyroid hormone 1-34 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of PTH (13-34) with PTH Receptor 1 (PTHR1)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the molecular interaction between the human parathyroid hormone fragment PTH (13-34) and its cognate receptor, the Parathyroid Hormone Receptor 1 (PTHR1). PTH (13-34), a C-terminal fragment of the full-length PTH (1-84), serves as a critical tool for dissecting the binding and activation mechanisms of PTHR1. This document details the binding affinity of PTH C-terminal fragments, the antagonistic nature of their interaction, and the downstream signaling pathways affected. Furthermore, it provides detailed experimental protocols for key assays used to characterize this interaction and includes visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding.

Introduction: The PTH/PTHR1 System

The Parathyroid Hormone 1 Receptor (PTHR1) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in calcium and phosphate homeostasis, as well as bone metabolism. Its primary endogenous ligands are the full-length parathyroid hormone (PTH 1-84) and parathyroid hormone-related protein (PTHrP). The N-terminal region (primarily residues 1-14) of these ligands is crucial for receptor activation and subsequent intracellular signaling. Conversely, the C-terminal portion is primarily responsible for binding to the receptor's extracellular domain (ECD).

The fragment PTH (13-34) represents a significant portion of this C-terminal binding domain. Lacking the N-terminal activation domain, it acts as a competitive antagonist, binding to the receptor without initiating a downstream signal. This property makes it an invaluable research tool for studying receptor-ligand interactions and for the development of therapeutic antagonists.

Molecular Interaction and Binding Affinity

The interaction between PTH peptides and PTHR1 is best described by a two-site binding model. The C-terminal portion of the ligand first docks with high affinity to the N-terminal extracellular domain (ECD) of the receptor. This initial binding event is followed by the interaction of the N-terminal portion of the ligand with the transmembrane domain (TMD) of the receptor, which triggers a conformational change and initiates intracellular signaling.

As PTH (13-34) comprises a major part of the C-terminal binding domain, it effectively competes with full-length agonists for the initial binding site on the ECD. However, due to the absence of the N-terminal residues, it fails to induce the conformational changes necessary for receptor activation, thereby acting as a competitive antagonist.

Quantitative Binding Data

Quantitative data on the binding affinity of PTH fragments to PTHR1 is crucial for understanding their structure-activity relationships. While specific Ki or Kd values for PTH (13-34) are not abundantly reported in the literature, data for the closely related C-terminal fragment PTH (15-34) provides a strong proxy.

| Ligand Fragment | Receptor | Assay Type | Binding Affinity (Kd) | Reference |

| PTH (15-34) | Human PTHR1 ECD | Isothermal Titration Calorimetry | 1-3 µM | [1] |

The micromolar affinity of the C-terminal fragment for the isolated ECD highlights that this interaction is of moderate affinity and contributes significantly to the overall high affinity of the full-length ligand. N-terminally truncated antagonists, such as bPTH(7-34) with a D-Trp substitution at position 12, have been shown to exhibit enhanced affinity and potent inhibition of cAMP signaling.[2]

Signaling Pathways

PTHR1 activation by full-length agonists like PTH (1-34) initiates multiple downstream signaling cascades. The canonical pathway involves the coupling of the receptor to the Gs alpha subunit of the heterotrimeric G protein.

-

Gαs/cAMP Pathway: Upon agonist binding, PTHR1 activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of PTH.

-

Gαq/PLC Pathway: PTHR1 can also couple to the Gq alpha subunit, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

PTH (13-34), as a competitive antagonist, does not activate these signaling pathways. Instead, it competitively inhibits the binding of agonists, thereby preventing the initiation of these downstream signaling events. There is no evidence to suggest that PTH (13-34) acts as a biased agonist or has any intrinsic signaling activity at PTHR1.

Signaling Pathway Diagram

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of PTH (13-34) with PTHR1.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a non-radiolabeled ligand, such as PTH (13-34), by measuring its ability to compete with a radiolabeled ligand for binding to PTHR1.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing human PTHR1 (e.g., HEK-293 or COS-7 cells).

-

Radioligand: 125I-labeled PTH(1-34) or a suitable antagonist radioligand.

-

Unlabeled Ligands: PTH (13-34) (test compound), unlabeled PTH (1-34) (for determining non-specific binding).

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

GTPγS (optional): To assess binding to the G protein-uncoupled state of the receptor.

-

96-well plates and filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Culture cells expressing PTHR1 to confluency. Harvest cells, lyse them by homogenization in a hypotonic buffer, and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add a fixed amount of cell membranes (e.g., 10-20 µg of protein) to each well.

-

Competition: Add increasing concentrations of the unlabeled competitor ligand, PTH (13-34). For total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled PTH (1-34) (e.g., 1 µM).

-

Radioligand Addition: Add a fixed, low concentration of the radioligand (typically at or below its Kd) to all wells.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

cAMP Accumulation Assay

This assay is used to determine the functional activity of a ligand by measuring its ability to stimulate or inhibit the production of intracellular cAMP. For an antagonist like PTH (13-34), its ability to inhibit agonist-stimulated cAMP production is measured.

Materials:

-

Cells: A cell line stably expressing human PTHR1 (e.g., HEK-293 or CHO cells).

-

Agonist: PTH (1-34).

-

Antagonist: PTH (13-34).

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Cell Culture Medium and Buffers.

-

cAMP Detection Kit: e.g., a competitive immunoassay (ELISA) or a luminescence/fluorescence-based assay (e.g., HTRF, AlphaScreen).

Protocol:

-

Cell Seeding: Seed the PTHR1-expressing cells into 96-well plates and culture until they reach the desired confluency.

-

Pre-incubation with Antagonist: Wash the cells and pre-incubate them with increasing concentrations of the antagonist, PTH (13-34), for a short period (e.g., 15-30 minutes) at 37°C. Include a vehicle control.

-

Agonist Stimulation: Add a fixed, sub-maximal concentration (e.g., EC80) of the agonist, PTH (1-34), to the wells. Also include a control with agonist only and a basal control with no agonist or antagonist.

-

Incubation: Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.

-

Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit to release the intracellular cAMP.

-

cAMP Detection: Perform the cAMP measurement using the chosen detection kit. This typically involves a competitive binding reaction where the cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to determine the concentration of cAMP in each sample. Plot the cAMP concentration against the logarithm of the antagonist concentration and fit the data to a dose-response inhibition curve to determine the IC50.

Experimental Workflow: cAMP Accumulation Assay

Conclusion

PTH (13-34) serves as a potent tool for investigating the ligand-binding properties of the PTHR1. Its interaction is characterized by competitive antagonism, where it occupies the C-terminal binding site on the receptor's extracellular domain, thereby preventing the binding and activation by full-length agonists. This guide has provided a detailed overview of the molecular interactions, quantitative binding data for related fragments, the affected signaling pathways, and comprehensive experimental protocols. The provided visualizations of signaling cascades and experimental workflows are intended to offer a clear and concise understanding of the core concepts for researchers, scientists, and drug development professionals working in the field of GPCR pharmacology and bone metabolism. Further research into the precise binding kinetics and structural determinants of PTH (13-34) and other C-terminal fragments will continue to refine our understanding of PTHR1 function and aid in the design of novel therapeutics.

References

Intracellular Signaling Pathways Activated by Pth (13-34) (human): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The full-length hormone, PTH (1-84), and its N-terminal fragment, PTH (1-34), exert their effects through the parathyroid hormone 1 receptor (PTH1R), a class B G protein-coupled receptor (GPCR). N-terminally truncated fragments of PTH, such as Pth (13-34), have been investigated for their unique signaling properties. This technical guide provides an in-depth overview of the intracellular signaling pathways activated by the human Pth (13-34) fragment, summarizing key findings, experimental methodologies, and quantitative data where available.

Pth (13-34) is recognized as a tool to dissect the complex signaling network of the PTH1R. It primarily functions as a competitive antagonist of the canonical Gs/adenylyl cyclase/PKA pathway while selectively activating the Protein Kinase C (PKC) signaling cascade, potentially through a Phospholipase C (PLC)-independent mechanism.

Core Signaling Pathways of Pth (13-34)

Competitive Antagonism of the cAMP/PKA Pathway

N-terminally truncated PTH fragments, including Pth (13-34), lack the residues necessary for the conformational changes in the PTH1R that lead to the activation of Gαs and subsequent stimulation of adenylyl cyclase. Consequently, Pth (13-34) acts as a competitive antagonist of PTH (1-34)-induced cAMP production.[1][2][3]

Quantitative Data: Inhibition of cAMP Accumulation

While specific IC50 values for human Pth (13-34) are not consistently reported in the literature, related N-terminally truncated PTH fragments demonstrate competitive antagonism of PTH-stimulated cAMP accumulation. The table below summarizes typical findings for such antagonists.

| Compound | Agonist Challenged | Cell Line | IC50 | Reference |

| [Tyr34]hPTH(7-34)NH2 | hPTH(1-34) | HEK-293 | Not Specified | Fictional Example |

| bPTH(3-34) | hPTH(1-34) | COS-7 | ~100 nM | Fictional Example |

Note: The data in this table is representative of N-terminally truncated PTH antagonists and is for illustrative purposes. Specific values for Pth (13-34) should be determined empirically.

Experimental Protocol: cAMP Inhibition Assay

A common method to determine the inhibitory potential of Pth (13-34) on cAMP production is a competitive inhibition assay using a cell line expressing the PTH1R.

-

Cell Culture: Culture HEK-293 cells stably expressing the human PTH1R in DMEM supplemented with 10% FBS and appropriate antibiotics.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture for 24 hours.

-

Assay Buffer Preparation: Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor).

-

Antagonist Pre-incubation: Wash cells with assay buffer and pre-incubate with varying concentrations of Pth (13-34) for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of PTH (1-34) (typically at its EC80) to the wells and incubate for a further 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP concentration against the log of the Pth (13-34) concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for cAMP Inhibition Assay

Caption: Workflow for determining the IC50 of Pth (13-34) in a cAMP inhibition assay.

Activation of the Protein Kinase C (PKC) Pathway

A key characteristic of Pth (13-34) is its ability to activate Protein Kinase C (PKC).[4][5] Evidence suggests that this activation can occur independently of phospholipase C (PLC) activation, which is the canonical pathway for PKC stimulation by many GPCRs. The precise mechanism of this PLC-independent PKC activation by Pth (13-34) is still under investigation but may involve direct interactions with PKC isoforms or other cellular components. Some studies also point to a potential cross-talk where PKA might be involved in the PLC-independent PKC activation by certain PTH fragments.

Quantitative Data: PKC Activation

Quantitative data on the potency of Pth (13-34) in activating PKC is limited. The table below presents hypothetical EC50 values to illustrate the expected range of activity.

| Compound | Cell Line | Assay Type | EC50 | Reference |

| hPth (13-34) | UMR-106.01 | PKC Activity Assay | ~10-100 nM | Fictional Example |

| hPth (13-34) | HEK-293 | PKC Translocation | ~50 nM | Fictional Example |

Note: This data is illustrative. Actual EC50 values should be determined experimentally.

Experimental Protocol: PKC Activity Assay

PKC activation can be assessed by measuring the phosphorylation of a specific substrate or by monitoring the translocation of PKC isoforms from the cytosol to the plasma membrane.

-

Cell Culture and Treatment: Culture osteoblastic cells (e.g., UMR-106.01) and treat with various concentrations of Pth (13-34) for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash cells with cold PBS and lyse in a buffer containing protease and phosphatase inhibitors.

-

PKC Immunoprecipitation (Optional): Immunoprecipitate a specific PKC isoform using an appropriate antibody.

-

Kinase Assay: Perform an in vitro kinase assay using the cell lysate or immunoprecipitated PKC. The reaction mixture typically includes a PKC substrate (e.g., myelin basic protein or a specific peptide), [γ-³²P]ATP, and appropriate buffers.

-

Detection: Separate the reaction products by SDS-PAGE and detect the phosphorylated substrate by autoradiography. Alternatively, use a non-radioactive method with a phosphospecific antibody.

-

Data Analysis: Quantify the band intensity and plot it against the Pth (13-34) concentration to determine the EC50.

PKC Signaling Pathway Activated by Pth (13-34)

Caption: Pth (13-34) activates PKC via a PLC-independent pathway.

Downstream Signaling and Cellular Effects

Mitogen-Activated Protein Kinase (MAPK) Pathway

The effect of Pth (13-34) on the ERK1/2 MAPK pathway is complex and may be cell-type dependent. Some studies suggest that PKC activation can lead to ERK1/2 phosphorylation. However, other reports indicate that PTH fragments that do not stimulate cAMP can have inhibitory effects on ERK1/2 phosphorylation in certain contexts.

Experimental Protocol: Western Blot for ERK1/2 Phosphorylation

-

Cell Treatment and Lysis: Treat cells with Pth (13-34) for various time points and lyse the cells.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

Intracellular Calcium Mobilization

While Pth (13-34) is thought to act independently of PLC, which is a major driver of inositol trisphosphate (IP3)-mediated calcium release from intracellular stores, some studies have reported that certain N-terminally truncated PTH fragments can influence intracellular calcium levels. The exact mechanism for Pth (13-34) remains to be fully elucidated.

Experimental Protocol: Intracellular Calcium Measurement

-

Cell Loading: Load cells with a calcium-sensitive fluorescent dye such as Fura-2 AM.

-

Baseline Measurement: Measure the baseline fluorescence ratio at excitation wavelengths of 340 nm and 380 nm.

-

Stimulation: Add Pth (13-34) and continuously record the fluorescence ratio over time.

-

Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio.

Gene Expression

The activation of PKC by Pth (13-34) can lead to changes in gene expression. For example, it has been shown that PTH fragments that activate PKC but not PKA do not stimulate the expression of genes like c-fos and osteocalcin, which are typically induced by the cAMP/PKA pathway. However, PKC activation by Pth (13-34) may regulate the expression of other target genes involved in osteoblast differentiation and function.

Experimental Protocol: Quantitative Real-Time PCR (qPCR)

-

Cell Treatment and RNA Extraction: Treat cells with Pth (13-34) for a desired time period and extract total RNA.

-

cDNA Synthesis: Synthesize cDNA from the RNA samples.

-

qPCR: Perform qPCR using primers specific for the target genes and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Summary and Future Directions

Pth (13-34) serves as a valuable pharmacological tool for investigating the biased signaling of the PTH1R. Its ability to selectively activate the PKC pathway while antagonizing the cAMP/PKA pathway allows for the dissection of the distinct roles of these two major signaling cascades in PTH biology.

Future research should focus on:

-

Elucidating the precise mechanism of PLC-independent PKC activation by Pth (13-34).

-

Identifying the specific downstream targets of Pth (13-34)-mediated PKC signaling.

-

Conducting comprehensive gene expression profiling to understand the full transcriptional consequences of selective PKC activation.

-

Determining the therapeutic potential of ligands that mimic the signaling profile of Pth (13-34) in bone and mineral metabolism.

This guide provides a foundational understanding of the intracellular signaling pathways activated by Pth (13-34). The provided experimental protocols offer a starting point for researchers aiming to further investigate the nuanced pharmacology of this intriguing PTH fragment.

References

An In-depth Technical Guide on the Interaction of PTH(13-34) (human) with Protein Kinase C (PKC)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Parathyroid hormone (PTH) fragment (13-34) is an N-terminally truncated peptide of the full-length PTH(1-84). Unlike the well-characterized PTH(1-34) which robustly activates both adenylyl cyclase/protein kinase A (PKA) and phospholipase C (PLC)/protein kinase C (PKC) signaling pathways, PTH(13-34) demonstrates a selective activation of the PKC pathway, often independent of the canonical PLC activation route. This unique characteristic makes PTH(13-34) a valuable tool for dissecting the specific downstream effects of PKC signaling in various physiological and pathological processes, particularly in bone and kidney cells. This document provides a comprehensive overview of the interaction between human PTH(13-34) and PKC, including quantitative data on its activation, detailed experimental protocols for its study, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data on PTH(13-34)-Mediated PKC Activation

The following table summarizes the quantitative data available from studies investigating the effect of PTH(13-34) on PKC and downstream signaling. It is important to note that the efficacy of PTH(13-34) can be cell-type dependent[1].

| PTH Fragment | Cell Type | Parameter Measured | Result | Reference |

| hPTH(13-34) | HKRK B7 cells (porcine renal epithelial cells expressing human PTHR1) | PKC Activation | Activates PKC, but less effectively than hPTH(1-34)NH2 and hPTH(1-31)NH2. | [1] |

| hPTH(13-34) | Normal human foreskin fibroblasts | PKC Activity | Stimulates PKC activity as strongly as hPTH(1-34)NH2 and hPTH(1-31)NH2. | [1] |

| hPTH(13-34) | Rat renal proximal tubules | PKC Activity | Increased PKC activity in a dose-dependent manner. | [2] |

| PTH(13-34) | Unspecified | ERK Activity (downstream of PKC) | 2.0-fold stimulation of ERK activity above basal levels. | [3] |

| PTH(13-34) | Osteoblastic cells | c-fos mRNA levels and CREB phosphorylation at S133 | Does not induce c-fos mRNA levels or cause phosphorylation of CREB at S133, unlike PTH fragments that activate PKA. |

Signaling Pathways of PTH(13-34) and PKC Activation

PTH(13-34) primarily activates PKC through a mechanism that can be independent of phospholipase C (PLC). This is a key distinction from the canonical pathway activated by full-length PTH or PTH(1-34), which involves Gq protein-mediated activation of PLC, leading to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3), with DAG being the primary activator of conventional PKCs. The PLC-independent activation of PKC by PTH(13-34) suggests an alternative signaling cascade, the precise components of which are still under investigation but may involve direct interactions with the PTH receptor type 1 (PTHR1) or other membrane-associated proteins.

Signaling Pathway Diagram

References

A Technical Guide to the Function of PTH(13-34) in Osteoblast and Osteoclast Activity

Executive Summary

Parathyroid hormone (PTH) is a primary regulator of calcium homeostasis and a critical modulator of bone remodeling. While the full-length peptide, PTH(1-84), and its N-terminal fragment, PTH(1-34) (Teriparatide), are well-characterized for their dual anabolic and catabolic effects on bone, the functions of other fragments are less understood. This technical guide provides an in-depth analysis of the human PTH(13-34) fragment, focusing on its molecular interactions and functional consequences for osteoblast and osteoclast activity. Evidence demonstrates that PTH(13-34) acts as a competitive antagonist at the parathyroid hormone 1 receptor (PTH1R). By binding to the receptor without initiating canonical downstream signaling, it fails to elicit the osteoblastic anabolic responses or the indirect stimulation of osteoclastogenesis characteristic of PTH(1-34). This document details the signaling pathways, summarizes key quantitative data, provides relevant experimental protocols, and presents visual diagrams to elucidate the specific role of PTH(13-34) in bone biology.

PTH Receptor (PTH1R) Interaction and Signaling

The biological effects of PTH are predominantly mediated by the PTH1R, a Family B G protein-coupled receptor (GPCR) expressed on the surface of osteoblasts and osteocytes.[1][2][3] The activation of PTH1R is a complex process understood through a two-site binding model:

-

Site 1 (Binding): The C-terminal portion of the ligand, approximately residues 15-34, engages with the N-terminal extracellular domain (N-domain) of the PTH1R. This interaction is responsible for receptor affinity and binding.[4][5]

-

Site 2 (Activation): The N-terminal region of the ligand (residues 1-14) then interacts with the receptor's transmembrane helices and extracellular loops (the J-domain), triggering a conformational change that initiates intracellular signaling.

Full agonists like PTH(1-34) complete both steps, leading to the activation of two primary signaling cascades:

-

Adenylyl Cyclase (AC)/cAMP Pathway: Activation of the Gαs protein stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This is the principal pathway for many of PTH's effects in bone.

-

Phospholipase C (PLC)/PKC Pathway: Activation of the Gαq protein stimulates phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which collectively increase intracellular calcium and activate Protein Kinase C (PKC).

The PTH(13-34) fragment, containing the primary binding domain but lacking the first 12 N-terminal amino acids, is structurally incapable of fulfilling the second step required for canonical receptor activation.

Function of PTH(13-34) in Osteoblasts

Signaling and Gene Regulation

The primary role of PTH(13-34) in osteoblasts is that of a competitive antagonist . It binds to the PTH1R but fails to induce the conformational change necessary for Gαs-mediated adenylyl cyclase activation and cAMP production. This has been demonstrated in multiple studies where PTH(13-34) failed to replicate the effects of PTH(1-34) on cAMP-dependent gene expression.

-

Jagged1 Expression: PTH(1-34) treatment stimulates the expression of the Notch ligand Jagged1 in osteoblastic cells, a process mediated entirely through the AC/PKA signaling pathway. In contrast, PTH(13-34) does not stimulate Jagged1 expression, confirming its inability to activate this critical anabolic pathway.

-

Vitamin D Receptor (VDR) Regulation: In ROS 17/2.8 osteoblast-like cells, PTH(1-34) and PTH(1-31) cause a dose-dependent decrease in VDR content and gene expression. PTH(13-34), at identical concentrations (10⁻⁹ to 10⁻⁷ M), had no effect on VDR levels, further highlighting its lack of PKA-mediated activity.

-

JNK Activity: While PTH(1-34) and PTH(1-31) inhibit c-Jun N-terminal kinase (JNK) activity in osteoblastic cells via the PKA pathway, peptides lacking the first two amino acids, such as PTH(3-34) and by extension PTH(13-34), fail to cause this inhibition.

Summary of Signaling Effects

The differential effects of PTH fragments on intracellular signaling pathways in osteoblastic cells are summarized below.

| PTH Fragment | Cell Line | Concentration | Pathway/Target | Result | Reference |

| PTH(1-34) | UMR106 | - | Jagged1 Expression (PKA-dependent) | Stimulation | |

| PTH(13-34) | UMR106 | - | Jagged1 Expression (PKA-dependent) | No Stimulation | |

| PTH(1-34) | ROS 17/2.8 | 10⁻⁹ - 10⁻⁷ M | VDR mRNA / Protein | Inhibition | |

| PTH(13-34) | ROS 17/2.8 | 10⁻⁹ - 10⁻⁷ M | VDR mRNA / Protein | No Effect | |

| PTH(1-34) | UMR 106-01 | 10⁻⁸ M | JNK Activity (PKA-dependent) | Inhibition | |

| PTH(3-34) | UMR 106-01 | 10⁻⁸ M | JNK Activity (PKA-dependent) | No Effect |

Function of PTH(13-34) in Osteoclast Activity

The influence of PTH on osteoclasts is indirect, mediated through signaling from osteoblasts and osteocytes. The canonical mechanism involves the regulation of the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) and OPG (Osteoprotegerin) system.

-

PTH(1-34) Action: Intermittent or continuous administration of PTH(1-34) acts on osteoblasts to increase the expression of RANKL, a key cytokine that promotes the differentiation and activation of osteoclasts. Simultaneously, PTH can decrease the expression of OPG, a decoy receptor that inhibits RANKL. The resulting increase in the RANKL/OPG ratio is a potent pro-resorptive signal. This regulation is predominantly driven by the cAMP/PKA signaling pathway.

-

PTH(13-34) Inaction: As PTH(13-34) does not activate the cAMP/PKA pathway in osteoblasts, it is unable to modulate the RANKL/OPG ratio. Consequently, PTH(13-34) does not indirectly stimulate osteoclastogenesis. By competitively occupying the PTH1R, it can be hypothesized that PTH(13-34) would block the pro-resorptive signaling of endogenous full-length PTH.

Key Experimental Protocols

Protocol: Assessment of Jagged1 Expression in Osteoblasts

-

Objective: To determine if PTH(13-34) stimulates Jagged1 expression, a cAMP/PKA-dependent process.

-

Cell Line: UMR106 rat osteosarcoma cells.

-

Methodology:

-

Cell Culture: Culture UMR106 cells in appropriate media (e.g., DMEM with 10% FBS) to 80% confluency.

-

Serum Starvation: Serum-starve cells for 12-24 hours to reduce basal signaling activity.

-

Treatment: Treat cells with vehicle control, PTH(1-34) (e.g., 100 nM), or PTH(13-34) (e.g., 100 nM) for a defined period (e.g., 6 hours for mRNA, 24 hours for protein). Positive (e.g., Forskolin) and negative controls should be included.

-

Lysate Preparation: For qPCR, lyse cells and extract total RNA. For Western Blot, lyse cells in RIPA buffer with protease/phosphatase inhibitors.

-

Analysis:

-

qPCR: Synthesize cDNA and perform quantitative real-time PCR using primers specific for Jagged1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Western Blot: Quantify total protein, run lysates on SDS-PAGE, transfer to a membrane, and probe with primary antibodies against Jagged1 and a loading control (e.g., β-actin).

-

-

-

Expected Outcome: PTH(1-34) will show a significant increase in Jagged1 expression, while PTH(13-34) will show no significant change from the vehicle control.

Protocol: Competitive cAMP Accumulation Assay

-

Objective: To demonstrate that PTH(13-34) competitively antagonizes PTH(1-34)-induced cAMP production.

-

Cell Line: HEK293 or CHO cells stably expressing the human PTH1R, or osteoblastic cells like SaOS-2.

-

Methodology:

-

Cell Plating: Plate cells in multi-well plates and grow to confluency.

-

Pre-incubation: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Treatment:

-

Agonist Dose-Response: Treat cells with increasing concentrations of PTH(1-34) (e.g., 10⁻¹² to 10⁻⁶ M) to establish a dose-response curve.

-

Antagonist Co-treatment: Treat cells with a fixed, sub-maximal concentration of PTH(1-34) (e.g., EC80) alone or in the presence of increasing concentrations of PTH(13-34).

-

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Expected Outcome: PTH(13-34) will cause a dose-dependent rightward shift in the PTH(1-34) dose-response curve, indicative of competitive antagonism.

Conclusion and Implications

The human PTH(13-34) fragment functions as a specific competitive antagonist of the PTH1R. Its molecular structure allows for effective binding to the receptor's extracellular domain but prevents the N-terminal-driven activation of intracellular signaling, particularly the canonical Gαs/cAMP/PKA pathway. Consequently, PTH(13-34) does not promote anabolic gene expression in osteoblasts, nor does it indirectly stimulate osteoclast differentiation and activity via the RANKL/OPG axis.

For researchers and drug development professionals, PTH(13-34) and similar N-terminally truncated analogs serve as valuable tools for probing PTH1R function and dissecting its signaling pathways. Furthermore, the antagonist properties of such peptides hold therapeutic potential in conditions characterized by PTHR1 over-activation, such as hyperparathyroidism. Understanding the distinct structure-function relationships of PTH fragments is crucial for the rational design of novel therapeutics that can selectively modulate bone cell activity for the treatment of metabolic bone diseases.

References

- 1. PTH (13-34) Human - SB PEPTIDE [sb-peptide.com]

- 2. Effects of PTH on osteocyte function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hormones.gr [hormones.gr]

- 4. journals.physiology.org [journals.physiology.org]

- 5. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

The Differential Impact of PTH(13-34) on Gene Expression in Human Bone Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is a critical regulator of bone metabolism, with its full-length form and various fragments exhibiting distinct biological activities. While the N-terminal fragment PTH(1-34) is well-characterized for its anabolic effects on bone through the activation of both the Protein Kinase A (PKA) and Protein Kinase C (PKC) signaling pathways, the specific roles of other fragments are less understood. This technical guide focuses on the effects of the human PTH(13-34) fragment on gene expression in bone cells, particularly osteoblasts and osteocytes. PTH(13-34) is known to selectively activate the PKC pathway without stimulating the PKA pathway, making it a valuable tool for dissecting the specific contributions of these signaling cascades to bone cell function. This document provides a comprehensive overview of the current understanding of PTH(13-34)'s influence on gene expression, details relevant experimental methodologies, and visualizes key signaling pathways.

Data Presentation: Gene Expression Analysis

Quantitative data on gene expression changes in response to PTH(13-34) are limited in the current literature. However, studies comparing its effects to other PTH fragments, primarily PTH(1-34), provide valuable insights into its specific mode of action. The following tables summarize the known effects of PTH(13-34) on the expression of key genes in osteoblastic cells, in contrast to the effects of PTH(1-34) which activates both PKA and PKC pathways.

Table 1: Effect of PTH Fragments on Jagged1 Expression in Osteoblastic Cells

| Gene | PTH Fragment | Cell Type | Change in Expression | Signaling Pathway Implicated | Reference |

| Jagged1 | PTH(1-34) | UMR106 | Increase | PKA | [1] |

| Jagged1 | PTH(13-34) | UMR106 | No Stimulation | PKC (activated, but does not lead to Jagged1 expression) | [1] |

Table 2: Effect of PTH Fragments on c-fos Expression in Osteoblastic Cells

| Gene | PTH Fragment | Cell Type | Change in Expression | Signaling Pathway Implicated | Reference |

| c-fos | PTH(1-34) | Osteoblastic Cells | Increase | PKA | [2][3] |

| c-fos | PTH(13-34) | Osteoblastic Cells | No Induction | PKA (not activated) | [2] |

Signaling Pathways

The differential effects of PTH(1-34) and PTH(13-34) on gene expression are a direct consequence of their distinct signaling pathway activation profiles. PTH(1-34) binds to the PTH receptor 1 (PTH1R) and activates both Gs and Gq proteins, leading to the activation of PKA and PKC pathways, respectively. In contrast, PTH(13-34) appears to preferentially activate the Gq-PLC-PKC pathway.

PTH(1-34) Signaling Pathway

Caption: PTH(1-34) signaling cascade in osteoblasts.

PTH(13-34) Signaling Pathway

Caption: PTH(13-34) signaling cascade in osteoblasts.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of PTH(13-34) on gene expression in bone cells. These protocols are based on established methods and can be adapted for specific experimental needs.

Cell Culture and Treatment

-

Cell Lines: Human osteoblastic cell lines such as SaOS-2 or UMR-106 are commonly used. Primary human osteoblasts can also be isolated from bone explants.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

PTH(13-34) Treatment:

-

Prepare a stock solution of human PTH(13-34) in a suitable solvent (e.g., sterile water or 0.1% acetic acid) at a high concentration (e.g., 1 mM).

-

When cells reach 70-80% confluency, replace the culture medium with serum-free or low-serum medium for a period of 2-24 hours to reduce basal signaling activity.

-

Treat the cells with the desired concentration of PTH(13-34) (typically in the range of 10-100 nM) for a specified time course (e.g., 1, 4, 8, 24 hours). A vehicle control (the solvent used for the PTH fragment) should be included in all experiments.

-

RNA Extraction and Quantitative Real-Time PCR (qPCR)

-

RNA Extraction:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol, Invitrogen).

-

Homogenize the lysate and proceed with RNA purification according to the manufacturer's instructions, including a DNase I treatment step to remove any contaminating genomic DNA.

-

-

RNA Quantification and Quality Control:

-

Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity by gel electrophoresis or using an automated system (e.g., Agilent Bioanalyzer). Intact RNA will show distinct 28S and 18S ribosomal RNA bands.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.

-

-

Quantitative Real-Time PCR (qPCR):

-

Perform qPCR using a real-time PCR system and a SYBR Green or probe-based detection method.

-

Design or obtain validated primers for the target genes of interest (e.g., Jagged1, c-fos, RUNX2, SOST, RANKL, OPG) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB, B2M).

-

The PCR reaction typically includes cDNA, forward and reverse primers, and a qPCR master mix.

-

The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.

-

Experimental Workflow

Caption: Workflow for analyzing PTH(13-34) effects.

Conclusion and Future Directions

The available evidence strongly suggests that human PTH(13-34) acts as a selective activator of the PKC signaling pathway in bone cells, without engaging the PKA pathway. This is in stark contrast to PTH(1-34), which activates both pathways. Consequently, PTH(13-34) does not induce the expression of PKA-dependent genes such as Jagged1 and c-fos in osteoblastic cells.

The lack of comprehensive, quantitative data on the broader effects of PTH(13-34) on the osteoblastic and osteocytic transcriptome represents a significant knowledge gap. Future research, employing high-throughput techniques such as microarray and RNA-sequencing, is crucial to fully elucidate the specific set of genes regulated by the PTH-induced PKC pathway. Such studies will not only enhance our fundamental understanding of PTH signaling in bone but also hold the potential to identify novel therapeutic targets for bone diseases by selectively modulating specific intracellular pathways. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

- 1. Parathyroid hormone stimulates expression of the Notch ligand Jagged1 in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]